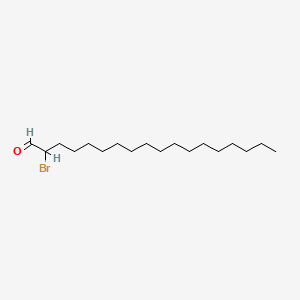

2-Bromooctadecanal

CAS No.: 56599-95-2

Cat. No.: VC14409566

Molecular Formula: C18H35BrO

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56599-95-2 |

|---|---|

| Molecular Formula | C18H35BrO |

| Molecular Weight | 347.4 g/mol |

| IUPAC Name | 2-bromooctadecanal |

| Standard InChI | InChI=1S/C18H35BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h17-18H,2-16H2,1H3 |

| Standard InChI Key | FPTOZTNWJXTXES-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCC(C=O)Br |

Introduction

Structural and Chemical Characteristics

Molecular Configuration

2-Bromotetradecane belongs to the class of secondary alkyl bromides, where the bromine atom is attached to the second carbon of a tetradecane chain. Its IUPAC name is (2S)-2-bromotetradecane when considering stereochemistry, though the compound is often used as a racemic mixture in synthetic applications . The molecular formula C₁₄H₂₉Br corresponds to a mono-isotopic mass of 276.145263 Da and an average mass of 277.29 g/mol . The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, with its SMILES notation represented as CCCCCCCCCCCCC(C)Br .

Physicochemical Properties

Key physical properties include a refractive index of 1.4575–1.4635 at 20°C and a liquid state at ambient temperatures . The bromine substitution at the secondary carbon introduces moderate reactivity, making it suitable for nucleophilic substitution reactions. Its relatively high boiling point allows for facile purification via distillation under reduced pressure .

Synthetic Pathways

Industrial Synthesis

2-Bromotetradecane is typically synthesized through the bromination of tetradecane or its derivatives. One common method involves the free-radical bromination of tetradecane using N-bromosuccinimide (NBS) under ultraviolet light, which selectively targets the secondary carbon due to stability considerations of the resulting radical intermediate . Alternatively, hydrobromic acid (HBr) can be employed in the presence of peroxides to achieve similar selectivity .

Laboratory-Scale Preparation

In laboratory settings, the compound is often prepared via the reaction of 1-tetradecene with hydrogen bromide (HBr) under Markovnikov addition conditions. This method yields 2-bromotetradecane as the major product, with the reaction proceeding through a carbocation intermediate stabilized by the adjacent methyl group . Recent advancements have utilized catalytic systems to enhance regioselectivity and reduce byproduct formation .

Applications in Organic Synthesis

Alkylation Reactions

2-Bromotetradecane is widely employed as an alkylating agent in the synthesis of surfactants and lipid analogs. For example, its reaction with primary amines produces N-alkylammonium salts, which are precursors to cationic surfactants with antimicrobial properties . The long hydrocarbon chain imparts hydrophobicity, making these derivatives effective in emulsification and micelle formation .

Macrocyclic Compound Synthesis

The compound plays a critical role in the iterative synthesis of cycloparaphenylenes (CPPs) and related nanohoops. In a landmark study, 2-bromotetradecane was used to alkylate lithiated haloarenes, forming syn-three-ring fragments that serve as building blocks for larger macrocycles . These structures exhibit unique optoelectronic properties, with potential applications in organic semiconductors and molecular sensors .

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of 2-bromotetradecane display characteristic signals for the methyl group adjacent to bromine (δ 1.8–2.1 ppm) and the methylene groups along the chain (δ 1.2–1.5 ppm). The bromine-bearing carbon (C-2) appears at δ 35–40 ppm in ¹³C NMR, consistent with secondary alkyl bromides .

Mass Spectrometry

Electron ionization (EI) mass spectra show a molecular ion peak at m/z 276/278 (Br isotope pattern), with fragmentation patterns dominated by the loss of Br (79/81 Da) to form a tetradecyl cation .

Future Directions

Sustainable Synthesis

Current research focuses on developing greener bromination methods using non-toxic reagents like dimethyl sulfoxide (DMSO)-HBr complexes. These approaches aim to reduce waste generation and improve atom economy in large-scale production .

Advanced Materials

The integration of 2-bromotetradecane into π-conjugated systems is being explored for organic photovoltaics. Preliminary studies suggest that alkyl chains derived from this compound enhance solubility and film-forming properties of polymeric semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume